Butil-etilmagnesio

Descripción general

Descripción

Magnesium, butylethyl- is an organometallic compound with the molecular formula C6H14Mg. It is a colorless liquid that reacts readily with water and is used in various chemical reactions and industrial applications. This compound is part of the broader class of magnesium alkyls, which are known for their reactivity and utility in organic synthesis.

Aplicaciones Científicas De Investigación

Metal Estructural Ligero para el Transporte

Butil-etilmagnesio: se utiliza como metal estructural ligero en la industria del transporte. Su baja densidad lo hace ideal para reducir el peso de los vehículos, lo que puede conducir a una mayor eficiencia de combustible y a la reducción de emisiones .

Industria Electrónica

En la industria electrónica, el This compound juega un papel crucial en la producción de componentes electrónicos. Se utiliza para aligerar, lo que es esencial para los dispositivos electrónicos portátiles, contribuyendo a su compacidad y facilidad de uso .

Almacenamiento de Energía y Baterías

La investigación ha indicado que el This compound tiene un potencial significativo en las soluciones de almacenamiento de energía, particularmente en la tecnología de baterías. Sus propiedades podrían conducir al desarrollo de baterías de alta capacidad y eficientes .

Aplicaciones Biomédicas

El campo biomédico ha explorado el uso de This compound para diversas aplicaciones, incluidos los implantes y herramientas biodegradables debido a su compatibilidad con los sistemas biológicos .

Aleación con Aluminio

This compound: se utiliza a menudo en la aleación con aluminio para mejorar las propiedades mecánicas de este último. Esta aplicación está muy extendida en las industrias que requieren materiales fuertes pero ligeros .

Catalizadores y Reactivos en la Química Industrial

Como reactivo y catalizador, el This compound encuentra aplicaciones en la química industrial, incluyendo la farmacéutica y la fabricación de LED. Está involucrado en diversas reacciones y procesos químicos que son fundamentales para estas industrias .

Mecanismo De Acción

Target of Action

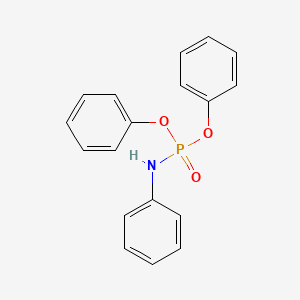

Magnesium, Butylethyl-, also known as n-Butylethylmagnesium, is a type of organomagnesium compound. Organomagnesium compounds are generally used as reagents in organic synthesis . The primary targets of Magnesium, Butylethyl- are organic compounds that undergo nucleophilic addition or substitution reactions .

Mode of Action

Magnesium, Butylethyl- acts as a Grignard reagent, a type of organomagnesium compound. Grignard reagents are strong nucleophiles and can attack electrophilic carbon atoms that are present in polar bonds in a variety of organic compounds . This allows for the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Biochemical Pathways

The exact biochemical pathways affected by Magnesium, Butylethyl- are dependent on the specific reactions it is used in. As a Grignard reagent, it can participate in a variety of reactions, including nucleophilic additions to carbonyl groups, leading to the formation of alcohols, and nucleophilic substitutions with alkyl halides, resulting in the formation of new carbon-carbon bonds .

Pharmacokinetics

Like other organomagnesium compounds, it is likely to be highly reactive and unstable in the presence of water or air . Therefore, it is typically handled and stored under anhydrous and inert conditions .

Result of Action

The result of Magnesium, Butylethyl-'s action is the formation of new organic compounds through the creation of new carbon-carbon bonds. The exact products depend on the specific reactants and reaction conditions .

Action Environment

The action of Magnesium, Butylethyl- is highly dependent on the reaction environment. It is sensitive to moisture and air, and thus must be handled under anhydrous and inert conditions . The presence of certain functional groups in the reactants can also influence its reactivity .

Métodos De Preparación

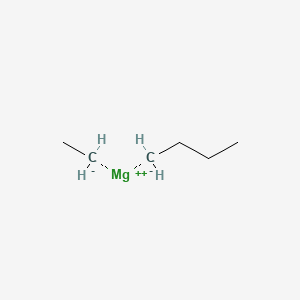

Synthetic Routes and Reaction Conditions: Magnesium, butylethyl- can be synthesized through the reaction of magnesium with butyl and ethyl halides. The reaction typically occurs in an anhydrous environment to prevent the highly reactive magnesium alkyl from reacting with moisture. The general reaction is as follows:

Mg+C4H9Br+C2H5Br→C4H9MgC2H5

Propiedades

IUPAC Name |

magnesium;butane;ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9.C2H5.Mg/c1-3-4-2;1-2;/h1,3-4H2,2H3;1H2,2H3;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHNWUQFTJNJVNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[CH2-].CCC[CH2-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Mg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4069551 | |

| Record name | Magnesium, butylethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4069551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Magnesium, butylethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

62202-86-2 | |

| Record name | Magnesium, butylethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062202862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium, butylethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium, butylethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4069551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butylethylmagnesium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.668 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.